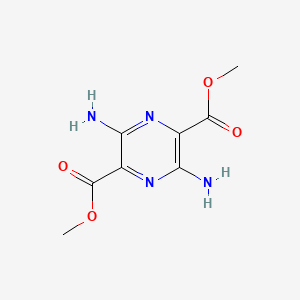
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction results in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar oxidation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as amines or halides.
Scientific Research Applications
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate
- Dimethyl pyrazine-2,5-dicarboxylate
- Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to perform as effectively.
Properties
Molecular Formula |
C8H10N4O4 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
dimethyl 3,6-diaminopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C8H10N4O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3,(H2,10,11)(H2,9,12) |
InChI Key |
WMVOEILZTMWOGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)N)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















